
3-Amino-5-Brom-N-Propylbenzamid
Übersicht
Beschreibung
3-Amino-5-bromo-N-propylbenzamide is an organic compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol It is characterized by the presence of an amino group, a bromine atom, and a propyl group attached to a benzamide core
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-N-propylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-N-propylbenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the amino and propyl groups. One common method involves the following steps:
Bromination: A benzamide precursor is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.
Industrial Production Methods
Industrial production methods for 3-Amino-5-bromo-N-propylbenzamide may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromo-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated benzamide.
Substitution: Hydroxyl or alkoxy derivatives.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
3-Amino-5-chloro-N-propylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
3-Amino-5-bromo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
3-Amino-5-bromo-N-propylbenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group, in particular, can influence its lipophilicity and interaction with biological membranes, making it a valuable compound for various research applications.
Biologische Aktivität
3-Amino-5-bromo-N-propylbenzamide (C10H13BrN2O), a derivative of benzamide, has garnered attention in the scientific community due to its unique molecular structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
3-Amino-5-bromo-N-propylbenzamide has a molecular weight of 257.13 g/mol and features an amino group at the 3-position and a bromine atom at the 5-position of the benzene ring. The synthesis typically involves:
- Bromination : A suitable benzamide precursor is brominated using bromine or N-bromosuccinimide (NBS).
- Amination : The brominated intermediate undergoes amination with an appropriate amine source.
- Propylation : Finally, a propyl group is introduced via nucleophilic substitution using a propyl halide under basic conditions.
The biological activity of 3-Amino-5-bromo-N-propylbenzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and bromine groups are crucial for binding to these targets, influencing their activity.
Enzyme Interaction
Research indicates that compounds similar to 3-Amino-5-bromo-N-propylbenzamide interact with serine/threonine kinases, which play vital roles in cellular processes such as metabolism and cell cycle regulation. These interactions may modulate enzyme activity, potentially leading to therapeutic effects .
Therapeutic Applications
The compound has been explored for various therapeutic properties:
- Antiviral Activity : Studies have shown that benzamide derivatives can reduce cytoplasmic hepatitis B virus (HBV) DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins .
- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could make it useful in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that 3-Amino-5-bromo-N-propylbenzamide may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 3-Amino-5-bromo-N-propylbenzamide, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Amino-5-bromo-N-propylbenzamide | C10H13BrN2O | Contains amino and bromo groups on benzene |
3-Bromo-5-nitro-N-propylbenzamide | C10H12BrN3O2 | Nitro group instead of amino |
3-Amino-5-bromo-N-methylbenzamide | C10H12BrN2O | Methyl group instead of propyl |
2-Amino-5-bromo-N-propylbenzamide | C10H13BrN2O | Amino group at the 2-position |
The presence of both an amino group and a bromine atom at specific positions distinguishes this compound from its analogs, potentially imparting unique biological activities and reactivity profiles.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of benzamide derivatives:
- Antiviral Mechanisms : A study demonstrated that certain benzamide derivatives significantly reduced HBV replication by targeting core protein interactions, suggesting a similar mechanism may apply to 3-Amino-5-bromo-N-propylbenzamide .
- Cancer Research : In vitro assays have shown that related compounds inhibit cell growth in various cancer types, indicating potential pathways for further development of 3-Amino-5-bromo-N-propylbenzamide as an anticancer agent .
Eigenschaften
IUPAC Name |
3-amino-5-bromo-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVIYGOSTUEFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289607 | |
Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-35-9 | |
Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.